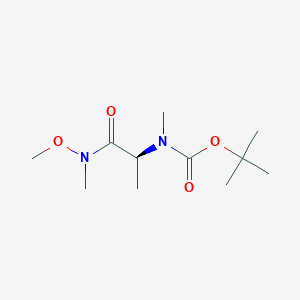

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate

Description

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate (CAS: 170097-58-2) is a chiral carbamate derivative with a molecular formula of C₁₁H₂₂N₂O₄ and a molecular weight of 246.30 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group, a methoxy(methyl)amine (MOMA) moiety, and a methyl-substituted propan-2-yl backbone. This compound is typically stored under dry conditions at 2–8°C and exhibits moderate hazards, including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Key applications include its use as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and histone deacetylase (HDAC) modulators . Its stereochemistry (S-configuration) is critical for biological activity, as enantiomeric counterparts (e.g., R-isomers) often show reduced efficacy or divergent interactions .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-8(9(14)13(6)16-7)12(5)10(15)17-11(2,3)4/h8H,1-7H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNQKIPLJZAZBI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of Boc-protected amines often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3

Reduction: H2/Pd, NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate exhibits potential biological activities, particularly as an enzyme inhibitor or modulator. This capability makes it a candidate for therapeutic applications, especially in drug development targeting various biochemical pathways .

Enzyme Inhibition Studies

- Mechanism : The compound interacts with specific enzymes, potentially altering their activity and influencing metabolic pathways.

- Targets : Studies have shown its effectiveness against glycosidases and other enzymes involved in carbohydrate metabolism .

Pharmaceutical Applications

Given its structural properties and biological activities, this compound is explored for several pharmaceutical applications:

- Drug Development : Potential as a lead compound for designing new drugs targeting metabolic disorders.

- Enzyme Modulation : Useful in developing inhibitors for diseases linked to enzyme overactivity.

- Therapeutic Applications : Investigated for use in treatments related to diabetes and other metabolic conditions due to its ability to modulate carbohydrate metabolism .

Case Study 1: Inhibition of Glycosidases

A study evaluated the inhibitory effects of (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate on various glycosidases. The results indicated that the compound exhibited selective inhibition, which could be beneficial in managing conditions such as diabetes by regulating glucose levels.

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies are crucial for understanding its viability as a therapeutic agent and include assessments of bioavailability and half-life in biological systems.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the propan-2-yl backbone or modifications to the carbamate/amine groups. These variations influence physicochemical properties, synthetic yields, and biological applications.

Substituent Variations and Physicochemical Properties

Key Observations:

- Stereochemical Impact: The R-isomer of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate exhibited a lower synthetic yield (15%) compared to S-configurations, highlighting the role of chirality in reaction efficiency .

- Biological Targeting : Cyclobutyl and fluorophenyl analogs are leveraged in antiviral (HCV) and anticancer (HDAC8) applications, respectively, due to their target-binding specificity .

Key Observations:

- Yield Variability : Substituents influence reaction efficiency. For example, electron-withdrawing groups (e.g., fluorine) may stabilize intermediates, improving yields compared to aliphatic substituents.

- Purification : High purity (97%) for the target compound suggests optimized chromatographic methods (e.g., gradient elution with EtOAc/pentane) .

Key Observations:

- Structure-Activity Relationships (SAR) : Aromatic and cyclic substituents enhance binding to hydrophobic enzyme pockets (e.g., HCV NS3 protease), while polar groups (e.g., hydroxyl) improve solubility for systemic delivery .

- Safety Profiles : Most analogs share hazard profiles (e.g., H302: toxic if swallowed), necessitating stringent handling protocols .

Biological Activity

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate, with CAS number 170097-58-2, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects against cancer cell lines, antibacterial properties, and antioxidant capabilities.

Antiproliferative Activity

Research indicates that (S)-tert-butyl carbamate derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (S)-tert-butyl carbamate | MCF-7 | 3.1 | |

| (S)-tert-butyl carbamate | HCT 116 | 5.3 | |

| Control (Doxorubicin) | MCF-7 | 0.5 |

In comparative studies, the compound demonstrated lower efficacy than established drugs like doxorubicin but showed promising selectivity towards specific cancer types.

Antioxidant Activity

The antioxidant capacity of (S)-tert-butyl carbamate was assessed using DPPH and FRAP assays. The results indicated that the compound exhibits notable antioxidant properties, potentially reducing oxidative stress in cells. This effect was confirmed through experiments involving HCT 116 cells treated with tert-butyl hydroperoxide, where the compound effectively mitigated oxidative damage .

Antibacterial Activity

The antibacterial activity of (S)-tert-butyl carbamate was evaluated against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Weak |

| Pseudomonas aeruginosa | >32 | None |

Most derivatives exhibited limited antibacterial activity; however, some showed moderate effects against specific strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds derived from the same structural class. For example:

- Study on Methoxy-substituted Benzimidazole Derivatives : This research highlighted the importance of structural modifications in enhancing biological activity, particularly focusing on methoxy groups which are present in the target compound .

- Antioxidant Mechanisms : A study demonstrated that compounds with similar structures could induce cellular defense mechanisms against oxidative stress, suggesting a potential therapeutic application in oxidative stress-related diseases .

- Comparative Efficacy Studies : In a series of experiments comparing various carbamate derivatives, it was found that modifications at the N-substituent position could significantly influence both antiproliferative and antioxidant activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.